2-Bromo-1-(thiophen-3-yl)propan-1-one
Description
2-Bromo-1-(thiophen-3-yl)propan-1-one is a brominated ketone derivative featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and steric properties to the molecule, influencing its reactivity and applications in organic synthesis and pharmaceutical intermediates.
Properties
CAS No. |
31648-17-6 |
|---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 g/mol |
IUPAC Name |
2-bromo-1-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-5(8)7(9)6-2-3-10-4-6/h2-5H,1H3 |
InChI Key |
DYYYRVLXWCYBPK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CSC=C1)Br |
Canonical SMILES |
CC(C(=O)C1=CSC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Substituent Effects: Thiophene vs. Phenyl Derivatives
- 2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8) Structural Difference: Replaces the thiophene ring with a 3-chlorophenyl group. Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing bupropion (an antidepressant). Its chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to thiophene derivatives . Synthesis: Typically prepared via Friedel-Crafts acylation followed by bromination, similar to thiophene analogs but with altered electrophilic reactivity due to chlorine’s electron-withdrawing effects .
- 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (PubChem CID 2774950) Structural Difference: Incorporates a methyl group at the 4-position of the chlorophenyl ring.
2.2. Heterocyclic Variations: Indole and Sydnone Derivatives
2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
- Structural Difference : Replaces thiophene with a sulfonated indole ring.
- Applications : Indole derivatives exhibit antitumor, antibacterial, and anti-HIV activities. The sulfonyl group enhances stability and modulates electronic properties for targeted drug design .
- Synthesis : Bromination of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one using phenyltrimethylammonium tribromide (PTT) in THF, achieving 91% yield .
- 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one Structural Difference: Features a sydnone ring (a mesoionic heterocycle) instead of thiophene. Reactivity: The enone system (α,β-unsaturated ketone) enables conjugate addition reactions, unlike saturated ketones like 2-bromo-1-(thiophen-3-yl)propan-1-one .
2.3. Halogen and Functional Group Variations
2-Bromo-1-(5-methoxy-1H-indol-3-yl)propan-1-one (CAS 57641-98-2)
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Key Data Table: Structural and Functional Comparisons
Research Findings and Trends
- Reactivity Trends : Thiophene derivatives generally exhibit faster bromination kinetics than phenyl analogs due to sulfur’s electron-donating resonance effects .
- Crystallography: Chalcone derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one have been structurally validated via single-crystal X-ray diffraction, highlighting planar enone systems absent in saturated ketones .
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